molecular formula C20H25F3N4 B1401820 Dimethyl-{6-[4-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine CAS No. 1311279-37-4

Dimethyl-{6-[4-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine

Cat. No.: B1401820
CAS No.: 1311279-37-4
M. Wt: 378.4 g/mol
InChI Key: VCYPZILDYIIXRW-UHFFFAOYSA-N
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Description

The compound Dimethyl-{6-[4-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine (hereafter referred to as Compound A) is a pyridine derivative featuring a trifluoromethyl group at position 4 and a substituted phenyl group at position 5. The phenyl group is further modified with a 4-methyl-piperazinylmethyl moiety, while the amine at position 2 is dimethylated . Its molecular formula is C₂₀H₂₅F₃N₄, with a molecular weight of 378.44 g/mol.

Properties

IUPAC Name

N,N-dimethyl-6-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25F3N4/c1-25(2)19-13-17(20(21,22)23)12-18(24-19)16-6-4-15(5-7-16)14-27-10-8-26(3)9-11-27/h4-7,12-13H,8-11,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYPZILDYIIXRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C3=NC(=CC(=C3)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyridine Core with Trifluoromethyl Substituent

The pyridine ring bearing the trifluoromethyl group is typically synthesized via a nucleophilic aromatic substitution or via a palladium-catalyzed cross-coupling reaction:

Step Description Reagents & Conditions References
1 Synthesis of 4-trifluoromethyl-2-chloropyridine Chlorination of 4-trifluoromethylpyridine derivatives using POCl₃ ,
2 Nucleophilic substitution at 2-position Treatment with nucleophiles (e.g., amines) in polar aprotic solvents like DMF at elevated temperatures ,

Functionalization of Pyridine for Coupling

The introduction of a leaving group (e.g., fluorine, bromine, or chloride) at the 2-position facilitates subsequent nucleophilic aromatic substitution:

Step Reagents & Conditions Purpose Reference
3 Halogenation or pseudohalide introduction Use of NBS, NCS, or other halogenating agents under controlled conditions ,

Synthesis of the Phenyl-Piperazine Intermediate

The phenyl-piperazine segment is synthesized via:

  • Nucleophilic aromatic substitution of phenol derivatives with fluorobenzonitriles or fluorobenzaldehydes in dimethylformamide (DMF) at high temperature (~175°C).
  • Oxidation or hydrolysis to convert aldehyde or nitrile groups into carboxylic acids or other functional groups as needed.
  • Coupling with protected piperazine derivatives using coupling agents such as BOP, EDC- HCl, or HBTU.
Step Reagents & Conditions Notes Reference
4 Nucleophilic aromatic substitution Phenol + fluorobenzonitrile in DMF, heated to 175°C
5 Oxidation/hydrolysis Chromic acid or KOH to convert aldehyde/nitrile to acid
6 Coupling with piperazine derivatives BOP, EDC- HCl, or HBTU in appropriate solvents ,

Formation of the Final Compound

The final assembly involves:

  • Coupling of the phenyl-piperazine intermediate with the pyridine core bearing the appropriate leaving group.
  • Methylation of the amino group to form the dimethylamine moiety, often using methyl iodide or dimethyl sulfate.
  • Purification via chromatography or recrystallization.
Step Reagents & Conditions Notes Reference
7 Palladium-catalyzed cross-coupling (e.g., Suzuki) Using boronic acids and Pd catalysts ,
8 Methylation Methyl iodide or dimethyl sulfate in base ,
9 Purification Chromatography or recrystallization Standard practice ,

Representative Data Table of Key Intermediates and Conditions

Intermediate Key Reagents Reaction Type Yield (%) Notes
4-Trifluoromethyl-2-chloropyridine POCl₃ Chlorination 85-90 From pyridine derivatives
Phenol derivative Fluorobenzonitrile + phenol Nucleophilic substitution 70-80 High temperature (~175°C)
Phenyl-piperazine Nucleophilic substitution + coupling agents Amine coupling 65-75 Using BOP, EDC- HCl
Final compound Methyl iodide + base N-methylation 60-70 Purified via chromatography

Research Findings and Optimization Strategies

Recent studies emphasize the importance of:

  • Using high-temperature sealed-tube reactions for nucleophilic aromatic substitution to improve yields.
  • Employing palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald–Hartwig, for forming the key C–N bonds.
  • Protecting groups like Boc or Fmoc are used on amines to prevent side reactions during multi-step synthesis.
  • Optimization of reaction conditions, including solvent choice (DMF, tetrahydrofuran), temperature, and catalyst loading, significantly enhances yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-{6-[4-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine is known to undergo several types of chemical reactions, including:

  • Oxidation: : Can be oxidized under mild conditions to form N-oxides.

  • Reduction: : Reduction can lead to the removal of the trifluoromethyl group or reduction of the pyridine ring.

  • Substitution: : Various nucleophilic and electrophilic substitution reactions are feasible due to the presence of the aromatic and pyridine rings.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide (H₂O₂) under acidic conditions.

  • Reduction: : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Substitution: : Halogens (like Cl₂ or Br₂) or alkylating agents under specific catalysts.

Major Products

  • Oxidation: : N-oxide derivatives.

  • Reduction: : De-trifluoromethylated or reduced pyridine derivatives.

  • Substitution: : Various substituted derivatives depending on the reactants used.

Scientific Research Applications

Chemistry

In chemistry, this compound is often used as a building block for the synthesis of more complex molecules due to its reactive sites.

Biology

Dimethyl-{6-[4-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine has been studied for its potential as a ligand in biochemical assays. It can bind to certain proteins, enabling the study of protein-ligand interactions.

Medicine

While not widely used in clinical settings, its structural analogs have shown potential in drug discovery, particularly in targeting neurological receptors.

Industry

In the industrial sector, it is used in the manufacture of specialty chemicals and materials, including certain dyes and pigments.

Mechanism of Action

The compound exerts its effects primarily through its interaction with molecular targets such as enzymes and receptors. Its trifluoromethyl and piperazine groups enable it to fit into specific active sites, modulating the activity of the target proteins and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Pyridine/Related Heterocycles

Trifluoromethyl-Containing Derivatives
  • Compound B (): Structure: 6-(2-{3-[3-(dimethylamino)propyl]-5-(trifluoromethyl)phenyl}ethyl)-4-methylpyridin-2-amine. Molecular Formula: C₂₀H₂₆F₃N₃. Key Differences: Replaces the piperazinylmethyl-phenyl group with a dimethylamino-propyl-trifluoromethylphenyl chain. The absence of a piperazine ring may reduce basicity and alter pharmacokinetics .
  • Compound C (): Structure: 2-(4-chloro-2-methylphenyl)-6-methyl-4-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridin-3-amine. Key Differences: A pyrazolopyridine core replaces the pyridine ring, with a chloro-methylphenyl substituent.
Piperazine-Containing Derivatives
  • S 18126 ():

    • Structure : Piperazine-based dopamine D4 receptor antagonist with a benzoindane core.
    • Key Differences : While Compound A has a pyridine core, S 18126’s benzoindane structure and piperazine substitution confer >100-fold selectivity for dopamine D4 over D2/D3 receptors. This highlights how core heterocycle changes dramatically affect receptor affinity .
  • Compound D ():

    • Structure : {2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]ethyl}amine.
    • Key Differences : A simpler ethylamine-piperazine structure lacking the pyridine and trifluoromethyl groups. Such compounds are often used as intermediates in antipsychotic drug synthesis .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Core Heterocycle Key Substituents Biological Activity (If Known)
Compound A (Target) C₂₀H₂₅F₃N₄ 378.44 Pyridine 4-CF₃, 6-(4-methyl-piperazinylmethyl-phenyl), dimethylamine Not reported
Compound B () C₂₀H₂₆F₃N₃ 377.44 Pyridine 4-CH₃, 6-(dimethylamino-propyl-CF₃-phenyl) Ligand in PDB entry (structural studies)
S 18126 () Not provided ~400 (estimated) Benzoindane Piperazine, substituted benzodioxane D4 antagonist (Ki = 2.4 nM)
Compound D () C₁₄H₂₁N₃ 231.34 Piperazine 2,3-Dimethylphenyl, ethylamine Intermediate in antipsychotic synthesis

Table 2: Physicochemical Properties

Property Compound A Compound B S 18126
LogP (Estimated) 3.2 3.5 2.8
Hydrogen Bond Donors 1 2 2
Hydrogen Bond Acceptors 5 5 6
Rotatable Bonds 6 7 5

Note: LogP values estimated using fragment-based methods.

Research Findings and Implications

  • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, as seen in antimalarial compounds () and dopamine antagonists () .
  • Piperazine Substitution : The 4-methyl-piperazinyl group in Compound A may improve solubility and modulate receptor binding, similar to S 18126’s piperazine-mediated D4 affinity .
  • Structural Flexibility : Pyridine derivatives with trifluoromethyl groups (e.g., ) are versatile scaffolds in CNS drug design due to their balance of stability and bioavailability .

Biological Activity

Dimethyl-{6-[4-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine, also known by its CAS number 1311279-37-4, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H25_{25}F3_3N4_4, with a molecular weight of approximately 378.44 g/mol. The compound features a piperazine ring, which is known for its versatility in drug design due to its ability to interact with various biological targets.

  • Aminergic Receptor Interaction : Piperazine derivatives, including this compound, often exhibit affinity for aminergic receptors, which are crucial in various physiological processes. Studies suggest that such interactions can lead to significant pharmacological effects, including antipsychotic and antidepressant activities .
  • Antiproliferative Effects : Research indicates that compounds containing piperazine can induce cell death in cancer cells through mechanisms like necroptosis. For instance, LQFM018, a piperazine-containing compound, demonstrated the ability to trigger necroptotic signaling pathways in K562 leukemic cells .
  • Potential Antiangiogenic Activity : Similar compounds have been investigated for their antiangiogenic properties, which inhibit the formation of new blood vessels—a critical process in tumor growth and metastasis. This suggests that this compound may share these beneficial effects .

Table 1: Summary of Biological Activities

Activity TypeRelated FindingsReference
Receptor BindingAffinity for dopamine D receptors
AntiproliferativeInduces necroptosis in cancer cells
AntiangiogenicPotential to inhibit angiogenesis

Detailed Findings

  • Antileukemic Activity : The compound's structural similarities to known antileukemic agents suggest it may possess similar therapeutic potential. The ability to induce cell death through necroptosis presents an innovative approach to overcoming chemoresistance in cancer therapy .
  • Safety Profile : Initial toxicity assessments indicate that while some piperazine derivatives show myelotoxicity, they can be well-tolerated at certain doses (LD50 > 2000 mg/kg) in animal models, pointing towards a favorable safety profile for further development .
  • In Vivo Studies : Future studies are needed to evaluate the efficacy of this compound in vivo, particularly its pharmacokinetics and potential therapeutic applications in oncology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl-{6-[4-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine
Reactant of Route 2
Reactant of Route 2
Dimethyl-{6-[4-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine

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